(2E)-4-Methoxy-2-butenoic Acid CAS 63968-74-1 data
(2E)-4-Methoxy-2-butenoic Acid CAS 63968-74-1 data
An In-Depth Technical Guide to (2E)-4-Methoxy-2-butenoic Acid (CAS 63968-74-1): Properties, Synthesis, and Applications
Introduction
(2E)-4-Methoxy-2-butenoic Acid, registered under CAS Number 63968-74-1, is a specialized synthetic chemical intermediate of considerable interest within the domains of organic and medicinal chemistry.[1] Its molecular architecture is distinguished by three key features: a carboxylic acid moiety, a trans-configured (E) α,β-unsaturated system, and a terminal methoxy group. This specific arrangement of functional groups imparts a unique reactivity profile, establishing the compound as a versatile building block for synthesizing more complex molecular entities, including analogs of natural products and potential pharmacological agents.[1]
This technical guide provides a comprehensive overview of the compound's physicochemical properties, established synthetic methodologies, core reactivity, and key applications, with a focus on its utility for researchers, scientists, and professionals in drug development.
Section 1: Physicochemical and Spectroscopic Profile
The empirical and predicted properties of (2E)-4-Methoxy-2-butenoic Acid are fundamental to its application in synthetic chemistry.
Core Physicochemical Properties
A summary of the compound's primary identifiers and physical characteristics is presented below.
| Property | Value | Source(s) |
| CAS Number | 63968-74-1 | [2][3][4][5] |
| Molecular Formula | C₅H₈O₃ | [1][2][5] |
| Molecular Weight | ~116.12 g/mol | [1][2][5] |
| IUPAC Name | (E)-4-methoxybut-2-enoic acid | [2] |
| Synonyms | (2E)-4-methoxy-2-butenoic acid, 4-methoxycrotonic acid | [2][4] |
| Physical Form | White to yellow powder or crystals | [4] |
| Purity | Commercially available at ≥98% | [4] |
Computed and Predicted Properties
Computational models provide further insight into the molecule's behavior in various chemical environments.
| Property | Predicted Value | Source(s) |
| pKa | 4.37 ± 0.10 | [3] |
| XLogP3 | -0.1 | [2] |
Spectroscopic Data Interpretation (Anticipated)
While specific experimental spectra are proprietary to suppliers, the structure of (2E)-4-Methoxy-2-butenoic Acid allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural verification.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show a very broad absorption band from approximately 3300 to 2500 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid dimer. A sharp, strong peak for the carbonyl (C=O) stretch should appear around 1710-1680 cm⁻¹. Additionally, characteristic peaks for the C=C double bond (~1650 cm⁻¹) and the C-O ether linkage (~1100 cm⁻¹) are anticipated.[1]
-
¹H NMR Spectroscopy : The proton NMR spectrum would provide clear structural information. The acidic proton of the carboxyl group would appear as a broad singlet far downfield (>10 ppm). The two vinylic protons on the C=C double bond would appear as doublets of doublets or multiplets, with a large coupling constant (J > 15 Hz) confirming the (E)-stereochemistry. The methylene protons (-CH₂-) adjacent to the ether oxygen would likely be a doublet, and the methoxy group (-OCH₃) protons would be a sharp singlet around 3.3-3.4 ppm.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum is predicted to display five distinct signals: one for the carbonyl carbon of the carboxylic acid (~170 ppm), two for the vinylic carbons, one for the methylene carbon adjacent to the oxygen, and one for the methoxy carbon (~59 ppm).[1]
Caption: Molecular structure of (2E)-4-Methoxy-2-butenoic Acid with key groups for spectroscopic analysis.
Section 2: Synthesis and Purification
(2E)-4-Methoxy-2-butenoic Acid is not known to occur naturally and is produced synthetically.[1] The most common laboratory-scale preparations involve the hydrolysis of a corresponding ester, which itself is often synthesized via olefination reactions that provide stereochemical control.
Synthetic Strategies
The primary route to this compound involves a two-step process designed for high purity and stereoselectivity:
-
Olefination: A Horner-Wadsworth-Emmons reaction is often employed to create the (E)-alkene. This reaction involves a stabilized phosphonate ylide and an appropriate aldehyde, which reliably yields the trans-isomer.
-
Hydrolysis: The resulting ester, typically an ethyl or methyl ester, is then saponified under basic conditions to yield the target carboxylic acid.[1]
Detailed Experimental Protocol: Saponification of Ethyl (2E)-4-methoxy-2-butenoate
This protocol describes the final step to produce the title compound from its ethyl ester precursor. The use of a biphasic solvent system (THF/water) ensures that both the organic ester and the inorganic base are mutually soluble, facilitating a smooth reaction.
Materials:
-
Ethyl (2E)-4-methoxy-2-butenoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
The starting ester, Ethyl (2E)-4-methoxy-2-butenoate, is dissolved in a mixture of THF and water (e.g., a 3:1 ratio).
-
An aqueous solution of LiOH or NaOH (1.5 to 2.0 molar equivalents) is added to the ester solution while stirring at room temperature.
-
The reaction progress is carefully monitored by TLC until the starting ester spot is completely consumed.
-
Once the reaction is complete, the THF is removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 with 1M HCl.
-
The acidified aqueous layer is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude (2E)-4-Methoxy-2-butenoic Acid. Further purification can be achieved by recrystallization if necessary.[1]
Caption: Workflow for the hydrolysis of an ester precursor to the final carboxylic acid product.
Section 3: Chemical Reactivity and Applications
The utility of (2E)-4-Methoxy-2-butenoic Acid stems from its conjugated system, making it a versatile intermediate.
Core Reactivity: Michael Acceptor
The presence of an electron-withdrawing carboxyl group conjugated with the C=C double bond makes the β-carbon electrophilic. This renders the molecule an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles.[1] This reactivity is fundamental to its use in constructing more complex molecular skeletons, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Application as a Hydroxyl Protecting Group
A primary application of this compound is in the protection of hydroxyl groups during multi-step syntheses.[1][3] The alcohol is converted to a (2E)-4-methoxy-2-butenoate ester, which is stable under many reaction conditions but can be selectively removed when needed.
General Protocol for Protection (Esterification):
-
Dissolve the alcohol (1.0 equiv) and (2E)-4-Methoxy-2-butenoic Acid (1.2 equiv) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.
-
Purify the resulting ester by column chromatography.
General Protocol for Deprotection (Hydrolysis): The deprotection protocol is identical to the saponification reaction described in Section 2.2, using a base like LiOH or NaOH to cleave the ester and regenerate the free hydroxyl group.
Caption: The cycle of hydroxyl group protection and deprotection using (2E)-4-Methoxy-2-butenoic Acid.
Section 4: Safety, Handling, and Storage
Proper handling of (2E)-4-Methoxy-2-butenoic Acid is essential to ensure laboratory safety.
Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Recommended Handling Procedures
Based on the hazard profile, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[6]
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin, eyes, and clothing.[4][6]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[4][6]
Storage and Stability
For long-term stability, the compound should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Temperature: Room temperature is suitable.[4]
-
Container: Keep the container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]
Conclusion
(2E)-4-Methoxy-2-butenoic Acid (CAS 63968-74-1) is a functionally rich and synthetically valuable building block. Its defined stereochemistry and predictable reactivity as a Michael acceptor and a protecting group make it a reliable tool for medicinal chemists and researchers in organic synthesis. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in the development of novel and complex chemical entities.
References
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(2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979 - PubChem. [Link]
-
Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PMC. [Link]
Sources
- 1. (2E)-4-Methoxy-2-butenoic Acid | High-Purity RUO [benchchem.com]
- 2. (2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. (E)-4-Methoxybut-2-enoic acid | 63968-74-1 [sigmaaldrich.com]
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